2-哌啶甲基-3'-三氟甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

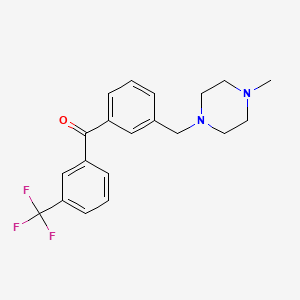

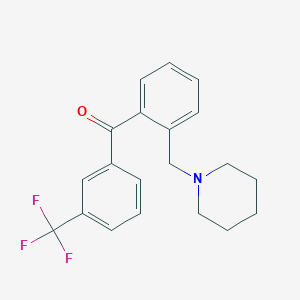

The compound of interest, 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and material science. The trifluoromethyl group in particular is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physicochemical properties of molecules .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, which may share some synthetic pathways with the compound . Additionally, the synthesis of novel piperidine derivatives has been reported, which could provide insights into the synthetic strategies that might be applicable to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Piperidinomethyl-3'-trifluoromethylbenzophenone has been characterized using various spectroscopic techniques. For example, the structure of a hydrogen-bonded complex involving a piperidine derivative was elucidated using X-ray diffraction, FTIR, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group and the piperidine moiety in related compounds has been studied. The trifluoromethyl group can influence the reaction pathway, as demonstrated in the synthesis of piperazin-2-ones . Moreover, the presence of piperidine and related structures in various chemical reactions, such as the extended Pummerer reaction to synthesize trifluoromethylbenzo[b]furans, suggests that 2-Piperidinomethyl-3'-trifluoromethylbenzophenone may also participate in unique chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinomethyl-3'-trifluoromethylbenzophenone can be inferred from related compounds. The trifluoromethyl group is known to affect the acidity, lipophilicity, and metabolic stability of molecules . Piperidine derivatives have been evaluated for their antitubercular activity, indicating that the piperidine ring can contribute to the biological activity of the compound . Additionally, the synthesis of piperidine analogs with potential central nervous system activity suggests that the piperidine moiety can play a significant role in the pharmacological profile of these compounds .

科学研究应用

实验和理论研究

2-哌啶甲基-3'-三氟甲基二苯甲酮和相关化合物已被探索其潜在的生物活性。例如,通过 Petasis 反应合成的烷基氨基苯酚化合物显示出很高的抗氧化值,表明它们作为生物活性药物的潜力。这些发现得到了使用各种光谱方法和理论数据(包括 DFT 和 HF 方法)的结构分析的支持 (Ulaş,2020 年)。

合成和抗白血病活性

新型衍生物的合成和表征,例如 2-(4-(2,4-二甲氧基苯甲酰)苯氧基)-1-(4-(3-(哌啶-4-基)丙基)哌啶-1-基)乙酮,已显示出对人白血病细胞系具有显着的抗白血病活性。一些化合物表现出优异的体外效力,表明它们在抗白血病应用中的潜力 (Vinaya 等人,2012 年)。

聚丙烯中的光稳定作用

受阻哌啶衍生物,例如与 2-哌啶甲基-3'-三氟甲基二苯甲酮相关的衍生物,已对其在聚丙烯中的光稳定作用进行了研究。发现这些添加剂比其他稳定剂更有效,可防止在照射下形成氧化产物,说明它们作为有效的光热抗氧化剂的作用 (Bálint 等人,1979 年)。

合成和药理学评估

3-羟基-7-异氰基-6-氧代-8-苯基-2-(取代苯基(哌啶-1-基)甲基)-6H-噻唑并[3′,2′:2,3][1,2,4]三唑[1,5-a]-吡啶-9-腈等新型化合物的合成显示出对各种微生物的显着抗菌活性。这突出了它们在开发新的抗菌和抗真菌剂方面的潜力 (Suresh 等人,2016 年)。

安全和危害

While specific safety and hazard information for 2-Piperidinomethyl-3’-trifluoromethylbenzophenone is not detailed in the available resources, general safety measures for handling chemical compounds should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .

属性

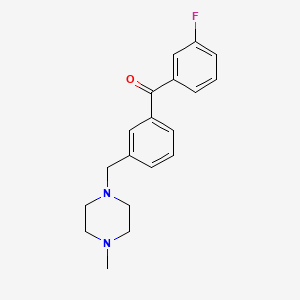

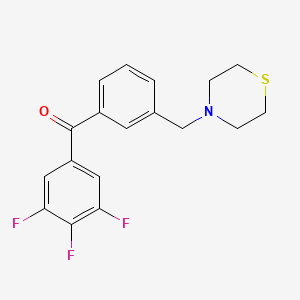

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-9-6-8-15(13-17)19(25)18-10-3-2-7-16(18)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACEDBGFLPPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643605 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-3'-trifluoromethylbenzophenone | |

CAS RN |

898773-53-0 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)